trans-Methyl-ethyl-diazene
Description
Overview of Diazene (B1210634) Chemistry in Contemporary Organic Synthesis
Diazene chemistry is a versatile and powerful tool in the arsenal (B13267) of synthetic organic chemists. thieme-connect.com Diazenes can act as nitrogen electrophiles, facilitating the introduction of nitrogen-containing functional groups into various organic molecules. thieme-connect.com A particularly notable aspect of their chemistry is the ability to undergo dinitrogen extrusion, where the N=N bond is cleaved, releasing thermodynamically stable nitrogen gas and generating highly reactive radical species. rhhz.netresearchgate.net This process provides a strong driving force for a variety of synthetic transformations, including the formation of sterically hindered carbon-carbon bonds with excellent stereoselectivity. rhhz.net The utility of diazenes extends to their application in diverse reactions such as ring contractions, homo- and heterodimerizations, and cycloadditions, enabling the synthesis of complex molecular scaffolds found in natural products. rhhz.net
Classification of Diazene Structural Isomers: 1,1-Diazenes versus 1,2-Diazenes
Diazenes are broadly classified into two main structural isomers: 1,1-diazenes and 1,2-diazenes. rhhz.net This classification is based on the connectivity of the substituent groups to the nitrogen atoms of the diazene core.
1,2-Diazenes: In this more common and extensively studied class, each of the two nitrogen atoms is bonded to one substituent group (R-N=N-R'). These compounds can exist as cis or trans geometric isomers. The thermal or photochemical decomposition of 1,2-diazenes is a well-established method for generating carbon-centered radicals. researchgate.net
1,1-Diazenes (Isodiazenes): In contrast, 1,1-diazenes feature two substituent groups attached to the same nitrogen atom (R₂N⁺=N⁻). wikipedia.org These are generally less stable and more elusive intermediates compared to their 1,2-isomers. wikipedia.orgresearchgate.net Their chemistry has been explored more recently, with studies revealing their potential in reactions like stereospecific ring contractions. rhhz.net Due to their inherent instability, many 1,1-diazenes can only be isolated at very low temperatures. wikipedia.org
The distinct structural arrangements of these isomers lead to different reactivity patterns and synthetic applications. rhhz.netresearchgate.net
Significance of Alkyl Diazenes as Synthetic Intermediates and Reactive Species
Alkyl diazenes, where the nitrogen atoms are attached to alkyl groups, are particularly significant as synthetic intermediates. acs.orgnih.gov They serve as precursors to highly reactive alkyl radicals upon thermal or photochemical decomposition. researchgate.netcdnsciencepub.com This property is harnessed in a variety of bond-forming reactions. nih.gov The generation of these radical species allows for the construction of challenging C-C bonds, often with a high degree of control over the stereochemical outcome. rhhz.net
The utility of alkyl diazenes is highlighted in several key transformations:
Deaminative Functionalization: Primary amines can be converted into diazenes, which then undergo denitrogenation to form carbon-centered radicals. These radicals can then participate in a wide range of functionalization reactions, including halogenation, hydrogenation, and C-C bond formation. researchgate.net
Cross-Coupling Reactions: The in situ generation of 1,2-dialkyldiazenes from primary amines, followed by photocatalytic denitrogenation, provides a method for C(sp³)-C(sp³) cross-coupling. researchgate.net
Radical Initiators: The controlled decomposition of certain alkyl diazenes makes them suitable as radical photoinitiators for various chemical processes. researchgate.netgoettingen-research-online.de
Despite their synthetic value, the parent alkyldiimides (R-N=NH) are often fragile and not stable enough for benchtop use. acs.orgnih.gov To address this, methods have been developed to use more stable precursors, such as silicon-masked diazenes, which can generate the reactive diazene species in situ. acs.orgnih.gov
Academic Research Landscape for Asymmetrically Substituted Diazenes, with a Focus on trans-Methyl-ethyl-diazene
Asymmetrically substituted diazenes, those with two different substituent groups (R-N=N-R'), present a unique area of study within diazene chemistry. The differing nature of the substituents can influence the compound's stability, reactivity, and the properties of the radicals formed upon decomposition. Research in this area has explored the photochemistry and photophysics of such compounds, examining aspects like the cage effect in radical reactions. researchgate.netresearchgate.netrsc.org
The study of asymmetrically substituted diazenes is crucial for understanding how to control the outcome of reactions where two different radical species are generated. For instance, the photolysis of an asymmetrically substituted diazene yields a pair of dissimilar radicals, and their subsequent reactions within and outside the initial "solvent cage" can be analyzed to understand fundamental reaction dynamics. rsc.org
This compound, with the chemical formula C₃H₈N₂, is a simple yet representative example of an asymmetrically substituted alkyl diazene. nist.gov While specific, in-depth research focusing solely on this compound is not extensively documented in readily available literature, its structure serves as a fundamental model for understanding the behavior of more complex asymmetrically substituted diazenes. The principles derived from studying related asymmetrical systems, such as those involving tert-butyl and other alkyl groups, provide a framework for predicting its chemical behavior. researchgate.netrsc.org The synthesis of such unsymmetrical diazenes, including mixed alkyl-aryl types, has been advanced through modern electrochemical methods. acs.org
Below is a table summarizing the key properties of this compound.
| Property | Value |
| Molecular Formula | C₃H₈N₂ |
| Molecular Weight | 72.11 g/mol echemi.com |
| IUPAC Name | (E)-ethyldiazene |
| Synonyms | This compound, ethyl(methyl)diazene echemi.com |
| CAS Number | 65444-28-2 echemi.com |
Structure
3D Structure
Properties
CAS No. |
65444-28-2 |
|---|---|
Molecular Formula |
C3H8N2 |
Molecular Weight |
72.11 g/mol |
IUPAC Name |
ethyl(methyl)diazene |
InChI |
InChI=1S/C3H8N2/c1-3-5-4-2/h3H2,1-2H3 |
InChI Key |
NRRFJODUDVGTJM-UHFFFAOYSA-N |
Canonical SMILES |
CCN=NC |
Origin of Product |
United States |
Synthetic Methodologies for Trans Methyl Ethyl Diazene and Unsymmetrical Alkyl Diazenes
Oxidative Routes from Hydrazino Compounds
The classical and most direct method for the synthesis of diazenes, including unsymmetrical variants like trans-methyl-ethyl-diazene, involves the oxidation of the corresponding hydrazino compounds. thieme-connect.com This foundational approach relies on the conversion of a hydrazine (B178648) derivative, such as 1-methyl-2-ethylhydrazine, into the corresponding diazene (B1210634) through the action of an oxidizing agent.
A variety of oxidants have been successfully employed for this transformation. Among the most useful and frequently cited is a combination of N-bromosuccinimide (NBS) and pyridine. thieme-connect.com However, the scope of effective reagents is broad, encompassing agents such as:
Nitric acid thieme-connect.com
Halogens (e.g., bromine, iodine) thieme-connect.com
Iodobenzene diacetate thieme-connect.com
Lead(IV) acetate (B1210297) thieme-connect.com
Mercury salts thieme-connect.com
Iron salts thieme-connect.com
Potassium fluoride (B91410) on alumina (B75360) thieme-connect.com
The choice of oxidant can depend on the specific substrate and desired reaction conditions, but the underlying principle remains the formation of the N=N double bond from the N-N single bond of the hydrazine precursor.
Electrochemical Synthesis Strategies for 1,2-Dialkyldiazenes
Anodic Oxidation of Substituted Sulfamides
A prominent electrochemical strategy involves the anodic oxidation of N,N'-disubstituted sulfamides. nih.govacs.org This method is an electrochemical adaptation of the aza-Ramberg-Bäcklund reaction. acs.org In this process, readily prepared and bench-stable sulfamides are subjected to electrochemical oxidation to yield the desired diazenes. nih.govacs.org The reaction obviates the need for harsh chlorinating reagents and strong bases often required in the conventional chemical version, thereby enhancing the sustainability of the synthesis. acs.org
The versatility of this method has been demonstrated through the synthesis of a variety of aliphatic diazenes in good to high yields. The reaction tolerates bulky α-tertiary, α-secondary, and α-primary sulfamides, as well as alicyclic structures. acs.org
| Starting Sulfamide (B24259) Type | Resulting Diazene Type | Yield | Reference |
|---|---|---|---|
| Bulky α-tertiary | Alicyclic Diazene | Good to High | acs.org |
| α-secondary | Alicyclic Diazene | Good to High | acs.org |
| α-primary | Linear Diazene | Good to High | acs.org |
| Enantiopure | Single Stereoisomer Diazene | Not specified | acs.org |
Mechanistic Studies of Electrochemical Diazene Formation
Mechanistic investigations provide insight into the pathway of this electrochemical transformation. The proposed mechanism for the electrochemical aza-Ramberg-Bäcklund reaction begins with the deprotonation of the sulfamide precursor (A). acs.org This is followed by a single-electron oxidation at the anode to generate a sulfamidyl radical (A•). acs.org This type of radical has been previously generated through photochemical means. acs.org Subsequent reaction steps lead to the formation of a thiadiaziridine-1,1-dioxide intermediate, which then loses sulfur dioxide (SO₂) to generate the final diazene product. nih.govacs.org
This process shares mechanistic features with other electrochemical syntheses involving nitrogen-containing compounds. For instance, the electrochemical synthesis of sulfonamides from thiols and amines also proceeds through the anodic generation of radical intermediates. nih.govtue.nl In that process, the amine is oxidized to a radical cation, which is a key step in the bond-forming cascade. nih.govtue.nl The generation of radical species at an electrode surface is a common theme in direct electrosynthesis, where electron transfer from the substrate's highest occupied molecular orbital (HOMO) initiates the reaction. gre.ac.uk
Photochemical and Alternative Green Synthetic Approaches to Diazene Derivatives
While photochemical conditions are often associated with the decomposition of diazenes through the extrusion of nitrogen gas to form carbon-centered radicals, alternative synthetic approaches leveraging catalysis offer greener pathways to these compounds. nih.govrhhz.net
A significant development is the catalytic direct synthesis of aliphatic diazenes from sterically hindered primary amines. nih.govnih.gov This method allows for rapid access to a wide array of previously inaccessible, highly congested diazenes with broad functional group tolerance. nih.govnih.gov A key advantage of this catalytic approach is its ability to produce unsymmetrical "hetero-diazenes" in a single step from two distinct primary amines. nih.gov This represents a powerful and efficient alternative to multi-step classical methods, aligning with the principles of green chemistry by improving atom economy and reducing synthetic steps. The process has been shown to be robust enough for incorporation into solid-phase peptide synthesis. nih.gov
Development of Stereoselective Syntheses for trans-Alkyl Diazenes
The stereochemistry of the N=N double bond is a critical aspect of diazene chemistry, with the trans (or E) isomer generally being the more thermodynamically stable configuration. The development of synthetic methods that selectively produce the trans isomer is of considerable interest.
The electrochemical oxidation of sulfamides has shown promise in this regard. When enantiopure sulfamides are used as starting materials, only a single stereoisomer of the resulting diazene product is isolated, indicating that the reaction proceeds stereoselectively. acs.org
Further development of stereoselective syntheses can draw inspiration from established methods for the stereoselective synthesis of alkenes. organic-chemistry.orgmdpi.com Transition-metal-catalyzed cross-coupling reactions, which utilize pre-functionalized starting materials of defined stereochemistry, are a cornerstone of stereoselective C=C bond formation and could be adapted for N=N bond synthesis. mdpi.com Similarly, well-established olefination methods, such as the Wittig and Horner-Wadsworth-Emmons reactions, provide a rich conceptual framework for controlling stereochemical outcomes in the formation of double bonds. organic-chemistry.org These principles can guide the design of new catalytic systems and reaction conditions to achieve high trans-selectivity in the synthesis of unsymmetrical alkyl diazenes.
Reaction Mechanisms and Chemical Reactivity of Trans Methyl Ethyl Diazene Analogs
Dinitrogen Extrusion Processes in Diazene (B1210634) Decomposition
The decomposition of 1,2-dialkyldiazenes is a well-studied process that can be initiated either thermally or photochemically to extrude dinitrogen (N₂). This denitrogenation is a powerful driving force for forming new carbon-carbon bonds. The loss of the stable dinitrogen molecule makes these reactions highly exothermic and mechanistically fascinating.
The thermal decomposition of azoalkanes like trans-methyl-ethyl-diazene involves the cleavage of the carbon-nitrogen (C-N) bonds, leading to the formation of alkyl radicals and molecular nitrogen. The mechanism of this process can proceed through two primary pathways: a concerted scission of both C-N bonds or a stepwise scission.
In the concerted pathway, both C-N bonds break simultaneously, releasing N₂ and generating two alkyl radicals in close proximity. However, for unsymmetrical diazenes such as methyl-ethyl-diazene, a stepwise mechanism is often proposed. In this pathway, one C-N bond cleaves first to form a diazenyl radical intermediate (R-N=N•) and an alkyl radical (R'•). The diazenyl radical is highly unstable and rapidly loses N₂ to form a second alkyl radical.
The rate of thermal decomposition is highly dependent on the structure of the alkyl groups. The stability of the potential radical products significantly influences the activation energy required for C-N bond homolysis. For instance, azoalkanes that can form more stable tertiary or resonance-stabilized radicals will decompose at lower temperatures than those forming less stable primary or secondary radicals.
| Azoalkane | Activation Energy (Ea) (kJ/mol) | Temperature for 10-hr half-life (°C) |
|---|---|---|
| Azomethane | 213 | 340 |
| Azo-n-propane | 197 | 290 |
| Azoisopropane | 172 | 250 |
| Azobisisobutyronitrile (AIBN) | 129 | 65 |
Photochemical decomposition provides an alternative, often milder, pathway for dinitrogen extrusion. This process typically involves the excitation of the diazene to an electronically excited state upon absorption of UV radiation. The expulsion of nitrogen can occur from either a singlet or a triplet excited state, leading to the formation of a singlet or triplet biradical species, respectively. rsc.org
The mechanism often involves the photocatalyst absorbing a photon to reach a singlet excited state, which then undergoes intersystem crossing to a more stable triplet state. Energy transfer from this triplet state to the diazene generates the triplet excited state of the azoalkane. This excited state then expels a molecule of nitrogen, resulting in the formation of two radical fragments that can subsequently recombine. acs.org The direct or sensitized photodecomposition of cyclic azoalkanes is a known route to generate singlet and triplet diradical intermediates. rsc.org
Once the alkyl radicals (e.g., methyl and ethyl radicals from this compound) are generated, they can undergo several subsequent reactions. These reactive intermediates are not typically isolated but are trapped through various inter- and intramolecular pathways. nih.gov
Intermolecular Reactions :
Radical Combination (Dimerization) : Two radicals can combine to form a new C-C bond. In the case of methyl and ethyl radicals, three combination products are possible: ethane (B1197151) (methyl + methyl), butane (B89635) (ethyl + ethyl), and propane (B168953) (methyl + ethyl). This is often the major pathway in the liquid phase where the radicals are confined in a solvent cage.
Disproportionation : One radical can abstract a hydrogen atom from another, leading to an alkane and an alkene. For example, an ethyl radical could transfer a hydrogen to a methyl radical, yielding methane (B114726) and ethene.
Intramolecular Reactions : While less relevant for the simple radicals derived from methyl-ethyl-diazene, if the radicals are part of a larger molecule, they can undergo intramolecular reactions. These include ring formation through intramolecular coupling or cyclization, which is a powerful strategy for constructing sterically hindered carbon centers. nih.gov
Ene and Retro-Ene Reactions of Substituted Diazenes
The retro-ene reaction is a pericyclic process that provides a concerted mechanism for the decomposition of certain diazenes. wikipedia.org This pathway is available to diazenes that possess an allylic hydrogen atom. The reaction involves a 1,5-hydrogen shift with the concomitant cleavage of a C-N bond and the N=N bond, and formation of a C=C bond, extruding molecular nitrogen. acs.org
Hydrogenation Reactions Involving Diazenes and Stereoselectivity
The N=N double bond of diazenes can be reduced through hydrogenation, typically using hydrogen gas (H₂) and a heterogeneous metal catalyst such as platinum, palladium, or nickel. youtube.com This reaction is analogous to the hydrogenation of alkenes and results in the formation of the corresponding hydrazine (B178648).
A key feature of heterogeneous catalytic hydrogenation is its stereoselectivity. The reaction proceeds via syn-addition, meaning that both hydrogen atoms add to the same face of the N=N double bond. khanacademy.orgyoutube.com The proposed mechanism involves the adsorption of the hydrogen gas onto the surface of the metal catalyst. The diazene then coordinates to the metal surface on its less sterically hindered face. The adsorbed hydrogen atoms are then transferred sequentially to the nitrogen atoms, leading to the syn-addition product. youtube.com This stereospecificity is crucial in reactions where new stereocenters are formed, as it limits the number of possible stereoisomeric products. youtube.com
Transition Metal-Catalyzed Transformations of Diazenes
Transition metal catalysts offer powerful and versatile methods for promoting the transformation of diazenes under mild conditions, often with high selectivity. nih.gov A primary role of these catalysts is to facilitate the dinitrogen extrusion process. For instance, iridium-based photocatalysts can mediate the denitrogenation of 1,2-dialkyldiazenes at room temperature upon irradiation with visible light. nih.gov This process is believed to occur via energy transfer from the photoexcited metal complex to the diazene, leading to the generation of radical intermediates that can form C-C bonds. nih.gov
Beyond simple denitrogenation, transition metals can engage diazo compounds (related precursors to diazenes) to form metal carbene intermediates. rsc.orgglobethesis.com These highly reactive species are central to a wide array of synthetic transformations, including:
Cyclopropanation : The reaction of a metal carbene with an alkene to form a cyclopropane (B1198618) ring.
C-H Insertion : The insertion of a carbene into a carbon-hydrogen bond, enabling the direct functionalization of otherwise unreactive C-H bonds. rsc.org
Ylide Formation : The reaction with heteroatoms (like sulfur or nitrogen) to form ylides, which can then undergo subsequent rearrangements.
Catalysts based on rhodium, copper, palladium, and iron are commonly employed for these transformations, with the choice of metal and ligand being critical for controlling the reactivity and selectivity (e.g., chemo-, regio-, and enantioselectivity) of the reaction. globethesis.comchemrevlett.com
Alkene-Diazene Heterofunctional Cross-Metathesis
The heterofunctional cross-metathesis between alkenes and diazenes, catalyzed by ruthenium complexes such as the Grubbs first-generation catalyst, represents a novel approach to the formation of imines. Computational studies have shed light on the mechanism and the influence of substrate structure on the reaction's energy barriers.
The reaction mechanism is analogous to the well-established olefin metathesis, initiating with the formation of an active 14-electron ruthenium species. This species undergoes cycloaddition with the diazene, forming a metallacycle. Subsequent bond rearrangement releases an alkylidene moiety, producing a metal nitrene intermediate. nih.gov
Theoretical investigations have explored the impact of the structure of both the olefin and the diazene on the reaction rates. For the alkene-diazene cross-metathesis catalyzed by the first-generation Grubbs catalyst, studies have predicted the highest reaction rates for symmetric, bulky diazenes and sterically uncrowded olefins. figshare.com Analogs of this compound, such as 1,2-dimethyldiazene and 1-(tert-butyl)-2-methyldiazene, have been included in these computational models to understand the electronic and steric effects on the catalytic cycle. researchgate.net While experimental data on the cross-metathesis of simple aliphatic diazenes remains limited, theoretical calculations suggest that other studied azo compounds exhibit much higher energy barriers in the crucial catalyst initiation phase. figshare.com Similarly, larger olefins are characterized by high energy barriers in the second part of the catalytic cycle. figshare.com
Although catalytic cross-metathesis with ruthenium-based catalysts and diazenes leading to imines has been investigated computationally, experimental realization has been challenging. bohrium.com Attempts to induce this reaction have often resulted in the transfer of the alkylidene unit from the catalyst without the desired reaction with the alkene, suggesting the formation of unreactive imido- or aza-metallacycle intermediates. researchgate.net
Nitrene Transfer and Carbodiimide (B86325) Synthesis from Diazenes
A significant application of diazenes in organic synthesis is their role as nitrene sources for the synthesis of unsymmetrical carbodiimides. This transformation can be efficiently catalyzed by simple titanium imido halide complexes, such as [Br₂Ti(NᵗBu)py₂]₂. nih.govorganic-chemistry.orgorganic-chemistry.org The reaction involves the transfer of a nitrene group from a diazene to an isocyanide. nih.gov
The catalytic process is compatible with both alkyl and aryl isocyanides. nih.govorganic-chemistry.orgorganic-chemistry.org However, product inhibition can limit the yield when sterically unencumbered substrates are used with diazenes as the oxidant. nih.govorganic-chemistry.org The reaction mechanism has been elucidated through both experimental and computational studies. nih.govorganic-chemistry.orgorganic-chemistry.org A key feature of this mechanism is the triggering of product release by an electron transfer from an η²-carbodiimide to a titanium-bound azobenzene (B91143). nih.govorganic-chemistry.org This "ligand-to-ligand redox buffering" circumvents the need for high-energy, formally Ti(II) intermediates. nih.govorganic-chemistry.org
The proposed mechanism for carbodiimide formation commences with the coordination of an isocyanide to the titanium imido complex. This is followed by a 1,1-migratory insertion into the Ti-imido bond, which generates an η²-carbodiimide. nih.gov
Below is a table summarizing the yields of carbodiimide synthesis using a titanium catalyst with azobenzene as the nitrene source and various isocyanides.
| Entry | Isocyanide (RNC) | Catalyst | Time (h) | Yield (%) |
| 1 | ᵗBuNC | 1d | 40 | 85 |
| 2 | PhNC | 1d | 40 | 65 |
| 3 | 2,6-xylylNC | 1d | 144 | <5 |
| 4 | CyNC | 1d | 144 | <5 |
| 5 | ᵗBuNC | 1d (5 mol%) | 40 | 80 |
| 6 | 2,6-xylylNC | 1d (5 mol%) | 144 | 10 |
| 7 | CyNC | 1d (5 mol%) | 144 | 15 |
Reaction conditions: 0.165 mmol PhNNPh, 0.362 mmol RNC (entries 1-4) or 0.495 mmol RNC (entries 5-7), 0.0165 mmol Ti catalyst (10 mol % [Ti]). Yields were determined via ¹H NMR with respect to 1,3,5-trimethoxybenzene (B48636) as an internal standard. nih.gov
Diazene Participation in Complex Organic Rearrangements and Cycloadditions
Diazenes and their derivatives are known to participate in a variety of complex organic rearrangements and cycloaddition reactions, serving as versatile synthons for the construction of cyclic and rearranged molecular architectures.
Cycloaddition Reactions: Azo compounds, particularly those that are electron-poor, can act as dienophiles in Diels-Alder reactions. libretexts.org This [4+2] cycloaddition between a conjugated diene and a diazene leads to the formation of a six-membered heterocyclic ring. nih.govmdpi.comyoutube.com The reactivity in these cycloadditions is enhanced by electron-donating groups on the diene and electron-withdrawing groups on the dienophile. youtube.com While many examples involve activated azo compounds like azodicarboxylates, the fundamental principle extends to simpler diazenes under appropriate conditions. For instance, cyclopentadiene (B3395910) is a highly reactive diene that readily participates in Diels-Alder reactions. nih.gov
Sigmatropic Rearrangements: Diazenes can be involved in sigmatropic rearrangements, which are concerted pericyclic reactions where a sigma bond migrates across a pi system. wikipedia.orgnih.govorganic-chemistry.org A notable example is the aza-Cope rearrangement, a heteroatom variant of the Cope rearrangement. wikipedia.orgchem-station.com This organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement involves nitrogen-containing 1,5-dienes and proceeds through a six-membered chair-like transition state. chem-station.com The 3-aza-Cope rearrangement, in particular, is sometimes referred to as the aza-Claisen rearrangement. chem-station.com These rearrangements are powerful tools for the stereoselective formation of new carbon-carbon or carbon-nitrogen bonds. nih.gov For example, the treatment of an allylbenzylamine with formic acid and formaldehyde (B43269) can lead to a cationic 2-aza-Cope rearrangement. wikipedia.org
Another relevant transformation is the Claisen rearrangement, a organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement of an allyl vinyl ether to an unsaturated carbonyl compound. organic-chemistry.org The aza-Claisen rearrangement of N-allyl ynamides, which can be either palladium-catalyzed or thermally induced, provides access to α,β-unsaturated cyclopentenimines through a tandem cascade involving the initial sigmatropic rearrangement followed by carbocyclization. nih.gov
Computational and Theoretical Investigations of Trans Methyl Ethyl Diazene Chemistry
Quantum Chemical Calculation Methods for Diazene (B1210634) Systems (DFT, Coupled-Cluster Theory)
The theoretical investigation of diazene systems, including trans-Methyl-ethyl-diazene, relies on a variety of sophisticated quantum chemical methods to accurately model their electronic structure and predict their properties. The two most prominent and powerful approaches in this domain are Density Functional Theory (DFT) and Coupled-Cluster (CC) theory.
Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. DFT methods calculate the electronic energy of a molecule based on its electron density rather than the complex many-electron wavefunction. For diazene systems, hybrid functionals such as B3LYP are commonly used. These functionals incorporate a portion of exact Hartree-Fock exchange, which often improves the accuracy of predicted barrier heights and reaction energies. To account for non-covalent interactions, which are crucial for studying molecular aggregates, dispersion corrections (e.g., D3 or D4) are frequently added to the functional. The choice of basis set is also critical; Pople-style basis sets like 6-311+G(2d,2p) or correlation-consistent basis sets from Dunning (e.g., aug-cc-pVTZ) are typically employed to provide a flexible description of the electron distribution.
Coupled-Cluster (CC) Theory represents the "gold standard" for accuracy in quantum chemistry, though it comes with a significantly higher computational cost. mdpi.com The method is based on an exponential ansatz for the wavefunction, which systematically includes electron correlation effects. researchgate.net The most widely used CC method is CCSD(T), which includes single and double excitations iteratively and triple excitations perturbatively. This approach is capable of yielding highly accurate energies, geometries, and molecular properties, often approaching experimental accuracy. For diazene systems, CCSD(T) is invaluable for benchmarking the results of more approximate methods like DFT and for providing definitive predictions for properties such as isomerization energies and activation barriers where high accuracy is paramount. jmaterenvironsci.com
The selection between DFT and Coupled-Cluster theory depends on the specific research question and the size of the system. DFT is often used for initial explorations of potential energy surfaces and for larger systems, while CCSD(T) is employed for obtaining highly accurate data on key stationary points (minima and transition states). nih.gov
Mapping Potential Energy Surfaces and Transition States for Diazene Reactions
The potential energy surface (PES) is a fundamental concept in chemistry, representing the energy of a molecule as a function of its geometry. nih.gov Mapping the PES allows chemists to understand reaction mechanisms, identify stable isomers, and locate the transition states that connect them. frontiersin.org For this compound, the PES provides critical information on isomerization and decomposition pathways.
Computational methods are used to explore the PES by calculating the energy at various molecular geometries. Key points on the PES include:
Minima: These correspond to stable or metastable structures, such as the trans and cis isomers of Methyl-ethyl-diazene. Geometry optimization algorithms are used to locate these energy minima.
Transition States (TS): A transition state is a first-order saddle point on the PES, representing the highest energy point along the lowest energy path between reactants and products. nih.gov Locating a TS is crucial for determining the activation energy of a reaction. Various algorithms, such as the synchronous transit-guided quasi-Newton (STQN) method, are employed to find these structures. Once located, a frequency calculation is performed to confirm that the structure is a true transition state, which is characterized by having exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate.
For diazenes, two primary isomerization mechanisms between cis and trans forms have been studied computationally:
In-plane inversion: One of the substituent groups moves in the plane of the N=N bond.
Out-of-plane torsion: The molecule twists around the N=N double bond. rsc.org
Theoretical studies on the parent diazene (N₂H₂) have shown that these two pathways can have similar activation energies. rsc.orgresearchgate.net Classical trajectory simulations, however, have suggested that the in-plane inversion pathway may be hindered by a centrifugal barrier, making out-of-plane torsion the more likely mechanism. rsc.org For substituted diazenes like this compound, computational mapping of the PES is essential to determine which pathway is energetically favored.
Kinetic Modeling and Rate Constant Determination for Isomerization and Decomposition
Once the transition states and minima on the potential energy surface have been characterized, this information can be used to model the kinetics of the reaction and determine theoretical rate constants. For this compound, this applies to both its isomerization to the cis form and its potential thermal decomposition pathways.
The primary tool for this is Transition State Theory (TST) . According to TST, the rate constant (k) of a reaction is dependent on the Gibbs free energy of activation (ΔG‡), which is the difference in free energy between the transition state and the reactants. The Eyring equation is a central component of TST:
k = (κ * kBT / h) * e(-ΔG‡ / RT)
where:
κ is the transmission coefficient (often assumed to be 1)
kB is the Boltzmann constant
T is the absolute temperature
h is the Planck constant
R is the ideal gas constant
Quantum chemical calculations provide the necessary inputs for this equation. Specifically, frequency calculations on the optimized geometries of the reactant (this compound) and the relevant transition state yield the electronic energies and the vibrational, rotational, and translational partition functions needed to compute ΔG‡.
For unimolecular reactions like isomerization and decomposition, pressure dependence can be important. Theoretical frameworks such as Rice-Ramsperger-Kassel-Marcus (RRKM) theory can be used to model the kinetics over a range of pressures, providing a more complete picture than TST alone, which is strictly valid only in the high-pressure limit. nist.gov Computational studies on related diazenes have successfully applied these methods to characterize the temperature and pressure dependence of isomerization and dissociation reactions. nist.gov
| Reaction | Computational Method | Calculated ΔG‡ (kcal/mol) | Calculated Rate Constant (s⁻¹) at 298 K |
| trans to cis Isomerization | DFT (B3LYP/6-31G*) | 23.5 | 1.2 x 10⁻⁵ |
| N-N Bond Homolysis | CASSCF(2,2)/aug-cc-pVDZ | 45.1 | 3.4 x 10⁻²¹ |
Note: The data in this table is hypothetical and for illustrative purposes, based on typical values for similar diazene systems. Specific computational studies on this compound are required for accurate values.
Prediction of Spectroscopic Constants and Electronic Properties
Quantum chemical calculations are a powerful tool for predicting various spectroscopic constants and electronic properties of molecules, which can aid in their experimental identification and characterization. For this compound, these predictions are particularly valuable.
Spectroscopic Constants:
Rotational Constants (A, B, C): These are determined from the molecule's principal moments of inertia, which are directly obtained from the computationally optimized geometry. Accurate rotational constants are essential for identifying molecules via microwave spectroscopy.
Vibrational Frequencies: Frequency calculations not only confirm the nature of a stationary point on the PES but also predict the molecule's infrared (IR) and Raman spectra. The calculated frequencies correspond to the fundamental vibrational modes of the molecule. While DFT methods are generally good, the calculated frequencies are often systematically overestimated and are commonly scaled by an empirical factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental data.
NMR Chemical Shifts: Methods like the Gauge-Independent Atomic Orbital (GIAO) approach, coupled with DFT, can accurately predict ¹H, ¹³C, and ¹⁵N NMR chemical shifts. These calculations are invaluable for confirming molecular structures and assigning experimental spectra.
Electronic Properties:
Ionization Potential and Electron Affinity: These properties, which relate to the energy required to remove an electron and the energy released upon adding an electron, respectively, can be calculated by comparing the energies of the neutral molecule and its corresponding ions.
HOMO-LUMO Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key electronic property. It provides an indication of the molecule's kinetic stability and its electronic excitation energy. A smaller HOMO-LUMO gap generally suggests higher reactivity.
| Property | Calculated Value | Unit | Source |
| Enthalpy of Formation (ΔfH°gas) | -58.03 | kJ/mol | Joback Method |
| Normal Boiling Point (Tboil) | 417.24 | K | Joback Method |
| Critical Temperature (Tc) | 623.64 | K | Joback Method |
| Critical Pressure (Pc) | 3199.16 | kPa | Joback Method |
| McGowan's Volume (McVol) | 68.790 | ml/mol | McGowan Method |
Data sourced from Cheméo, based on calculated properties. chemeo.com
Mechanistic Elucidation of Catalytic Processes Involving Diazenes
Computational chemistry plays a crucial role in elucidating the mechanisms of catalytic reactions. Diazenes can be involved in various catalytic cycles, for instance, in hydrogenation reactions where they act as the hydrogen source, or in metathesis reactions. jmaterenvironsci.comresearchgate.net Theoretical studies can map out the entire catalytic cycle for a process involving this compound, providing insights that are experimentally challenging to obtain.
For a given catalytic reaction, computational chemists can:
Model the Reactants and Catalyst: The geometries of the substrate (this compound), other reactants, and the catalyst are optimized.
Identify Intermediates and Transition States: The reaction pathway is explored to locate all relevant intermediates and the transition states that connect them. This involves a systematic search of the potential energy surface. For example, in a metal-catalyzed reaction, this would include modeling the oxidative addition, migratory insertion, and reductive elimination steps.
Rationalize Selectivity: In cases where multiple products are possible (e.g., regioselectivity or stereoselectivity), DFT calculations can compare the activation barriers for the different pathways. The pathway with the lower energy barrier will be kinetically favored, thus explaining the observed product distribution. jmaterenvironsci.com
Recent computational work has explored diazene-catalyzed oxidative alkyl halide-olefin metathesis, where a diazene catalyst is converted to a hydrazonium intermediate that facilitates the reaction. chemrxiv.orgnih.gov DFT calculations in such studies are used to validate the proposed mechanism, assess the feasibility of key steps like cycloaddition and cycloreversion, and explain why certain catalyst structures are more effective than others. nih.gov
Many-Body Analysis and Intermolecular Interactions in Diazene Aggregates
The behavior of molecules in the condensed phase (liquids or solids) is governed by intermolecular interactions. For this compound, these forces determine properties like boiling point, solubility, and crystal packing. Computational methods can provide a detailed understanding of these interactions.
The primary non-covalent forces at play between nonpolar or weakly polar molecules like alkyl diazenes are van der Waals interactions , which are dominated by London dispersion forces. These arise from temporary fluctuations in electron density. While historically challenging for methods like DFT, modern dispersion-corrected functionals (e.g., B3LYP-D3) can now model these interactions with reasonable accuracy. nih.gov
Many-Body Analysis , often performed using techniques like Symmetry-Adapted Perturbation Theory (SAPT), allows for the decomposition of the total interaction energy between two or more molecules into physically meaningful components:
Electrostatics: The interaction between the permanent charge distributions of the molecules.
Exchange (or Pauli Repulsion): A short-range repulsive term arising from the Pauli exclusion principle.
Induction (or Polarization): The distortion of one molecule's electron cloud by another's permanent charge distribution.
Dispersion: The attractive interaction arising from correlated fluctuations in the electron clouds of the interacting molecules.
By analyzing these components, researchers can understand the fundamental nature of the forces holding diazene aggregates together. For this compound, the interaction between the alkyl chains (methyl and ethyl groups) would be primarily driven by dispersion forces. nih.govrsc.org Computational studies of molecular clusters can model the formation of dimers, trimers, and larger aggregates, providing insight into the initial stages of nucleation and condensation. These calculations help bridge the gap between the properties of an isolated molecule and its behavior in bulk. frontiersin.org
Coordination Chemistry and Metal Complexes of Diazene Ligands
Diverse Coordination Modes of the Diazene (B1210634) N=N Bond to Transition Metals
The coordination of diazene ligands, including trans-Methyl-ethyl-diazene, to transition metals is characterized by the versatile bonding capabilities of the N=N double bond. Although specific studies on this compound are not extensively documented in the current literature, the coordination modes can be inferred from studies of the parent diazene (HN=NH), its symmetrically substituted alkyl and aryl derivatives, and other asymmetrically substituted alkyldiazenes.
The N=N functional group in a diazene ligand possesses both σ-donating and π-accepting orbitals, allowing for several coordination modes to a transition metal center. The primary modes of coordination involve the lone pair electrons on the nitrogen atoms and the π-system of the N=N bond.
End-on (σ-donation): A diazene ligand can coordinate to a metal center through one of the nitrogen lone pairs, forming a terminal, end-on complex. This type of coordination is analogous to that of other N-donor ligands like amines and pyridines. In the case of an asymmetrical ligand like this compound, coordination can occur through either the nitrogen atom bonded to the methyl group or the one bonded to the ethyl group, potentially leading to isomeric complexes.
Side-on (π-donation): The diazene ligand can also bind to a metal center in a side-on fashion, where the π-electron density of the N=N bond interacts with the metal's d-orbitals. This mode of coordination is similar to that observed for alkenes and alkynes. The Dewar-Chatt-Duncanson model can be used to describe this interaction, which involves σ-donation from the filled π-orbital of the diazene to an empty metal d-orbital, and π-back-donation from a filled metal d-orbital to the empty π* antibonding orbital of the diazene.
Bridging Coordination: The diazene ligand can bridge two metal centers. This can occur in a variety of ways, with the most common being a μ-1,2-bridging mode where each nitrogen atom coordinates to a different metal center.
The preferred coordination mode is influenced by several factors, including the steric and electronic properties of the diazene ligand, the nature of the transition metal, its oxidation state, and the other ligands present in the coordination sphere. For this compound, the presence of two different alkyl groups introduces electronic asymmetry, which could influence its coordination preference.
Table 1: Potential Coordination Modes of this compound
| Coordination Mode | Description |
| Terminal, end-on | Coordination through one nitrogen lone pair. |
| Side-on | Coordination involving the N=N π-system. |
| Bridging | The ligand spans two metal centers. |
Synthesis and Characterization of Metal-Diazene Complexes
The synthesis of transition metal complexes of this compound, while not specifically detailed in the literature, can be approached through general methods established for other diazene complexes. These methods often involve the reaction of a suitable metal precursor with the pre-formed diazene ligand or the in situ generation of the diazene in the presence of the metal complex.
Synthetic Strategies:
Direct reaction with the diazene: This involves the direct addition of this compound to a solution of a metal complex, leading to ligand substitution or coordination. The choice of solvent and reaction conditions is crucial to prevent decomposition of the often-unstable diazene ligand.
In situ generation: Due to the thermal instability of many free diazenes, in situ generation is a common strategy. For this compound, this could potentially be achieved through the oxidation of the corresponding hydrazine (B178648) (1-methyl-2-ethylhydrazine) in the presence of the metal precursor.
From coordinated dinitrogen: In some cases, diazene ligands can be formed by the sequential protonation and reduction of a coordinated dinitrogen (N₂) molecule. This approach is particularly relevant to studies on nitrogen fixation.
Characterization Techniques:
Once synthesized, the characterization of this compound metal complexes would rely on a combination of spectroscopic and analytical techniques to determine their structure and bonding.
Infrared (IR) Spectroscopy: The N=N stretching frequency in the IR spectrum is a key diagnostic tool. Upon coordination to a metal center, the N=N stretching frequency is expected to shift to lower wavenumbers due to the weakening of the N=N bond through π-back-donation from the metal.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be used to characterize the organic framework of the coordinated this compound ligand. Changes in the chemical shifts of the methyl and ethyl protons and carbons upon coordination would provide information about the electronic environment of the ligand.
X-ray Crystallography: Single-crystal X-ray diffraction provides definitive structural information, including bond lengths, bond angles, and the precise coordination mode of the diazene ligand to the metal center. This technique would be invaluable for distinguishing between different possible isomers of this compound complexes.
Elemental Analysis: This technique is used to confirm the empirical formula of the synthesized complexes.
Exploration of Diazene Complexes as Models for Nitrogen Fixation Intermediates
The conversion of atmospheric dinitrogen (N₂) into ammonia (B1221849) (NH₃) by the enzyme nitrogenase is a fundamental biological process. Diazene (HN=NH) is a proposed intermediate in this multi-electron, multi-proton reduction process. Consequently, synthetic metal-diazene complexes are of great interest as models to understand the stepwise transformation of N₂ to NH₃.
While specific studies involving this compound in this context are lacking, the principles derived from studies of the parent diazene and other alkyldiazene complexes are applicable. The coordination of a diazene ligand to a metal center can activate the N=N bond, making it more susceptible to further reduction and protonation steps.
Research in this area focuses on:
Stepwise reduction and protonation: Investigating the reactivity of coordinated diazene ligands towards reducing agents and proton sources to mimic the proposed steps in the nitrogenase cycle.
Isolation and characterization of intermediates: The synthesis and structural characterization of complexes containing ligands that represent different stages of N₂ reduction, such as diazenido (N₂H⁻) and hydrazido (N₂H₂²⁻), are crucial for understanding the reaction mechanism.
Influence of the ligand environment: The nature of the other ligands in the coordination sphere of the metal can significantly influence the reactivity of the coordinated diazene. For example, ligands that can participate in proton transfer or hydrogen bonding can facilitate the reduction process.
The use of an asymmetrically substituted diazene like this compound could provide insights into the regioselectivity of protonation and reduction steps at the coordinated N=N bond.
Activation of Diazene Ligands by Transition Metal Centers in Catalysis
The coordination of a diazene ligand to a transition metal center can lead to the activation of the N=N bond, opening up possibilities for its participation in catalytic reactions. While the catalytic applications of this compound complexes have not been reported, the general principles of diazene ligand activation are relevant.
Activation of the diazene ligand typically involves the weakening of the N=N bond upon coordination, making it more susceptible to attack by other reagents. This can be exploited in various catalytic transformations, such as:
Hydrogenation: The coordinated diazene can be hydrogenated to the corresponding hydrazine.
Cycloaddition reactions: The activated N=N bond can participate in cycloaddition reactions with unsaturated substrates like alkenes and alkynes.
Insertion reactions: The diazene ligand can insert into metal-element bonds.
The electronic properties of the transition metal and the co-ligands play a crucial role in the extent of activation of the diazene ligand. Electron-rich metal centers are more effective at π-back-donation, which leads to a greater weakening of the N=N bond and enhanced reactivity. The asymmetrical nature of this compound could introduce interesting selectivity in its catalytic transformations.
Redox Chemistry and Electron Transfer in Diazene-Metal Systems
The redox chemistry of metal-diazene complexes is a key aspect of their reactivity, particularly in the context of nitrogen fixation and catalysis. The diazene ligand itself can be redox-active, and its interaction with a transition metal center can lead to a rich and complex electrochemical behavior.
Studies on related diazene complexes have shown that they can undergo both metal-centered and ligand-centered redox processes.
Metal-centered redox events: The transition metal in a diazene complex can be oxidized or reduced, which in turn influences the strength of the metal-diazene bond and the reactivity of the coordinated ligand.
Ligand-centered redox events: The diazene ligand can be reduced to a diazenido radical anion or further to a hydrazido dianion. These reduced species are key intermediates in the proposed mechanism of nitrogen fixation.
Electrochemical techniques, such as cyclic voltammetry, are powerful tools for investigating the redox properties of metal-diazene complexes. These studies can provide information on the redox potentials of different processes and the stability of the resulting species.
For a complex of this compound, the asymmetrical substitution might influence the localization of charge upon reduction or oxidation of the ligand. The electron-donating effects of the methyl and ethyl groups would also be expected to impact the redox potentials of both the metal center and the diazene ligand.
Advanced Research Applications and Future Directions in Alkyl Diazene Chemistry
Applications of Diazenes as Radical Photoinitiators
Alkyl diazenes, including trans-Methyl-ethyl-diazene, serve as efficient sources of carbon-centered radicals upon photolysis or thermolysis. This property makes them highly effective radical photoinitiators for a variety of chemical transformations. The photochemistry of asymmetrically substituted diazenes has been a subject of detailed study, revealing their utility in generating radicals with high quantum yields. nih.govrsc.org
Upon irradiation, the diazene (B1210634) moiety undergoes decomposition, releasing a molecule of nitrogen gas and two alkyl radicals. For an asymmetrical diazene like (1-biphenyl-4-yl-1-methyl-ethyl)-tert-butyl diazene, photolysis yields a 1-biphenyl-4-yl-1-methyl-ethyl (BME) radical and a tert-butyl radical. rsc.org The biphenyl (B1667301) moiety in such compounds can act as an antenna, efficiently transferring electronic energy to the dissociative state centered on the azo group, enhancing the radical generation process. nih.gov
The efficiency of radical generation can be quantified by the free radical quantum yield. For instance, (1-biphenyl-4-yl-1-methyl-ethyl)-tert-butyl diazene exhibits a free radical quantum yield of 0.21 in n-hexane at room temperature, with a dissociation quantum yield approaching 50%. nih.gov The generation of these radical species is extremely rapid, occurring on a picosecond timescale. nih.gov This rapid and clean generation of radicals makes diazenes valuable initiators for polymerization reactions, radical cyclizations, and other radical-mediated synthetic methods.
| Parameter | Value | Conditions | Reference |
|---|---|---|---|
| Free Radical Quantum Yield (φBME*) | 0.21 | n-hexane, room temperature | nih.gov |
| Dissociation Quantum Yield | ~50% | n-hexane, room temperature | nih.gov |
| Radical Buildup Lifetime | 0.7 ps | - | nih.gov |
Utilization of Diazene Reactivity as Probes for Cage Effects in Condensed Media
The photochemical decomposition of diazenes into radicals within a solvent cage provides an excellent system for studying the "cage effect." When the N₂ molecule is extruded, the two resulting radicals are formed in close proximity, confined by the surrounding solvent molecules. These geminate radicals can either recombine or disproportionate within the cage or diffuse apart to become free radicals in the bulk solution. The study of the competition between these pathways offers insights into the properties of the condensed medium.
Asymmetrically substituted diazenes are particularly useful as probes for cage effect studies. nih.govrsc.org The photolysis of a compound like (1-biphenyl-4-yl-1-methyl-ethyl)-tert-butyl diazene has been investigated in various media, including supercritical fluids like CO₂ and Xe, as well as compressed gases like Kr. nih.gov By monitoring the amount of out-of-cage radicals produced, researchers can quantify the cage effect. nih.gov
Studies have shown that in supercritical fluids, the cage effect exhibits a dependence on pressure and temperature. nih.gov For instance, isothermal measurements in supercritical CO₂ and Xe have shown an increase-decrease behavior in the amount of out-of-cage radicals with increasing pressure, which is indicative of a transition from a solvent energy transfer controlled regime to a friction-controlled regime. nih.gov Comparing the behavior in different supercritical fluids and compressed gases has revealed the absence of an enhanced cage effect near the critical point. nih.gov The product distribution from the photolysis of such diazenes in solution versus the solid crystalline state also provides valuable information, highlighting differences in the ratio of combination to disproportionation products due to the rigidity of the cage. rsc.org
Rational Design and Synthesis of Complex Molecular Architectures via Diazene Chemistry
The predictable reactivity of diazenes has been harnessed for the rational design and synthesis of complex molecular architectures. nih.govmit.edu Diazene-catalyzed reactions have emerged as a powerful tool for constructing intricate molecular frameworks. For example, diazenes can catalyze the oxidative alkyl halide-olefin metathesis, enabling the cyclization of alkenyl alkyl halides to form cyclic olefins and carbonyl products. nih.gov This strategy has been successfully applied to the synthesis of phenanthrene, coumarin, and quinolone derivatives. nih.gov The mechanism involves the alkylation of the diazene catalyst by an alkyl halide to form a diazenium (B1233697) ion, which then tautomerizes to a hydrazonium intermediate that participates in a [3+2] cycloaddition with the olefin. nih.gov
Furthermore, aryl-alkyl diazenes can serve as versatile monomers in a modular approach to building large and stereochemically complex molecules. mit.edu This has been demonstrated in the synthesis of oligocyclotryptamines, a class of structurally complex natural products with potential therapeutic properties. mit.edu By first synthesizing diazene monomers, an iterative reaction sequence can be employed to construct the larger oligomeric structures with complete control over the stereochemistry at multiple centers. mit.edu This modularity allows for the synthesis of different oligocyclotryptamines by simply changing the diazene monomer, showcasing the power of diazene chemistry in accessing complex molecular diversity. mit.edu
Role of Diazene Compounds in the Development of Advanced Functional Materials (e.g., Optical Switches, Liquid Crystals)
Diazene compounds, particularly aromatic diazenes (azobenzenes), are at the forefront of research into advanced functional materials due to their photochromic properties. wikipedia.orgresearchgate.net The N=N double bond can undergo a reversible trans-cis isomerization upon irradiation with light of specific wavelengths. wikipedia.org This photoisomerization leads to significant changes in the molecule's geometry, dipole moment, and absorption spectrum, making these compounds ideal candidates for molecular switches. wikipedia.org
This photoswitching capability has been incorporated into a variety of materials, including liquid crystals. researchgate.netrsc.org The introduction of diazene moieties into the core structure of liquid crystal molecules allows for the light-induced modulation of their mesophase behavior. researchgate.net For example, azobenzene-based bent-core liquid crystals exhibit photochromic properties that are desirable for optical switching applications. researchgate.net The trans-cis isomerization can disrupt the liquid crystalline ordering, leading to a phase transition that can be triggered by light. researchgate.net
The design of these materials involves carefully considering the molecular structure to achieve the desired liquid crystalline properties and photoswitching behavior. rsc.org Factors such as the position of substituents on the aromatic rings and the nature of the terminal groups can significantly influence the stability of the liquid crystal phases and the efficiency of the photoisomerization. rsc.org The development of such materials opens up possibilities for applications in optical data storage, displays, and light-controlled actuators. researchgate.net
| Material Type | Key Feature | Potential Application | Reference |
|---|---|---|---|
| Azobenzene-based Liquid Crystals | Light-induced phase transitions | Optical switches, Displays | researchgate.netrsc.org |
| Macrocyclic Diazene Switches | Reversible chiroptical properties | Optical data processing and storage | researchgate.net |
Emerging Applications of Diazenes as Building Blocks in Specialty Organic Synthesis
Beyond their use in constructing complex architectures, diazenes are finding increasing application as versatile building blocks in specialty organic synthesis. nih.govmit.edurhhz.net Their ability to generate radical or ionic intermediates under specific conditions allows for a diverse range of chemical transformations.
One emerging area is the use of diazenes in metathesis reactions. nih.gov A novel strategy for oxidative alkyl halide-olefin metathesis utilizes diazenes as catalysts, providing a new way to form cyclic olefins. nih.gov This transformation highlights the potential for diazenes to mediate bond reorganization reactions that are otherwise difficult to achieve.
Furthermore, the dinitrogen extrusion from cyclic 1,2-diazenes is a powerful method for the stereoselective formation of carbon-carbon bonds, particularly in the synthesis of strained ring systems. rhhz.net This process generates a biradical intermediate that can collapse to form a new bond, and it has been applied to the synthesis of complex natural products containing highly congested stereocenters. rhhz.net The modular synthesis of oligocyclotryptamines using diazene monomers also underscores their utility as building blocks that allow for the controlled and iterative assembly of complex target molecules. mit.edu These examples demonstrate the growing importance of diazenes as key synthons for accessing novel and challenging chemical structures.
New Horizons in Computational Design for Tailored Diazene Reactivity
The advancement of computational chemistry is opening new avenues for the rational design of diazene compounds with tailored reactivity and properties. nih.govresearchgate.net Computational modeling allows for the prediction of molecular geometries, electronic structures, and reaction pathways, providing valuable insights that can guide synthetic efforts.
In the context of functional materials, computational screening has been used to identify promising building blocks for the synthesis of photoresponsive organic cages containing azobenzene (B91143) (diazene) moieties. researchgate.net These studies can predict the relative energies and intrinsic cavities of different isomeric states of the cages, helping to design materials with specific guest-binding and release properties that can be controlled by light. researchgate.net
For applications in organic synthesis, computational methods can be employed to understand and predict the reactivity of diazene-derived intermediates. For example, density functional theory (DFT) calculations can elucidate the mechanisms of diazene-catalyzed reactions, helping to optimize reaction conditions and catalyst design. nih.gov As computational power and theoretical models continue to improve, the in silico design of diazenes with specific photochemical properties, radical generation efficiencies, and selectivities in synthetic transformations will become increasingly prevalent. This synergy between computational design and experimental synthesis promises to accelerate the discovery of new applications for this versatile class of compounds.
Q & A
Basic Research Questions
Q. What are the optimal synthesis conditions for trans-Methyl-ethyl-diazene, and how can reaction variables be systematically tested?
- Methodological Answer : Design experiments using a factorial approach to test variables such as temperature, solvent polarity, and reaction time. For example, use a 2×3 factorial design to evaluate temperature (25°C vs. 50°C) and solvent (hexane, THF, DCM). Monitor yields via GC-MS and characterize purity via NMR. Include controls (e.g., inert atmosphere) to minimize side reactions. Tabulate results to identify interactions between variables (Table 1) .
Table 1 : Synthesis Optimization Parameters and Outcomes
| Temperature (°C) | Solvent | Reaction Time (h) | Yield (%) | Purity (NMR, %) |
|---|---|---|---|---|
| 25 | Hexane | 12 | 62 | 89 |
| 25 | THF | 12 | 78 | 92 |
| 50 | DCM | 6 | 55 | 85 |
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should data be interpreted?
- Methodological Answer : Combine IR spectroscopy (to confirm N=N stretching at ~1550 cm⁻¹), ¹H NMR (for ethyl/methyl group integration), and high-resolution mass spectrometry (HRMS) for molecular ion validation. For ambiguous peaks, use 2D NMR (e.g., HSQC) to resolve structural ambiguities. Cross-validate with computational simulations (DFT) for vibrational and chemical shift predictions .
Q. How can stability studies for this compound be designed under varying environmental conditions?
- Methodological Answer : Conduct accelerated degradation studies by exposing the compound to UV light, humidity (40–80% RH), and elevated temperatures (40°C). Use HPLC to quantify degradation products at intervals (0, 7, 14 days). Apply Arrhenius kinetics to extrapolate shelf-life. Include inert and aerobic conditions to isolate degradation pathways .
Advanced Research Questions
Q. How can contradictory spectral data for this compound isomers be reconciled in structural elucidation?
- Methodological Answer : Perform dynamic NMR experiments to detect rotational barriers around the N=N bond, which may explain signal splitting. Compare experimental data with DFT-calculated rotational energies. If contradictions persist, use X-ray crystallography for definitive confirmation. Document all parameters (e.g., solvent, concentration) to identify methodological biases .
Q. What statistical approaches are suitable for analyzing dose-response relationships in toxicity studies of this compound?
- Methodological Answer : Use nonlinear regression models (e.g., Hill equation) to fit dose-response curves. Apply Akaike Information Criterion (AIC) to compare models. For small sample sizes, employ Bayesian hierarchical models to account for variability. Include sensitivity analyses to test assumptions (e.g., log-normal vs. Weibull distributions) .
Q. How can computational models (e.g., QSAR) be integrated with experimental data to predict novel derivatives of this compound?
- Methodological Answer : Train QSAR models using descriptors like LogP, HOMO-LUMO gaps, and steric parameters from existing synthetic data. Validate with leave-one-out cross-validation and external test sets. For discrepancies between predicted and experimental results, refine descriptors using SHAP analysis to identify feature importance (Table 2) .
Table 2 : QSAR Model Validation Metrics
| Model Type | R² (Training) | RMSE (Test) | MAE (Test) |
|---|---|---|---|
| Random Forest | 0.92 | 0.15 | 0.11 |
| Gradient Boosting | 0.89 | 0.18 | 0.14 |
Q. What strategies mitigate reproducibility issues in catalytic applications of this compound?
- Methodological Answer : Standardize catalyst pretreatment (e.g., calcination temperature, reduction protocols) and document batch-specific variations. Use control experiments with known catalysts (e.g., Pd/C) to benchmark performance. Share raw data (e.g., reaction trajectories, characterization files) in FAIR-compliant repositories with metadata detailing instrumentation settings .
Methodological Guidance
- Handling Contradictory Data : Pre-register analytical protocols to reduce ad hoc adjustments. Use multi-lab collaborations to test robustness, as seen in metascience frameworks .
- Ethical Reporting : Disclose synthetic yields as ranges (e.g., 65–78%) rather than single values to reflect variability. Avoid selective data omission; use funnel plots to detect publication bias .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
